5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H6N4O . It is also known by other names such as 5-Methyl [1,2,4]triazolo pyrimidin-7-ol and 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been studied extensively . One method involves the condensation of β-dicarbonyl compounds with arylglyoxals and a 1,3-binucleophile, 1H-1,2,4-triazol-5-amine . Another approach involves the annulation of a triazole cycle to 1,2-diaminopyrimidine .Molecular Structure Analysis
The molecular structure of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be viewed using computational tools . The compound has a molecular weight of 150.1380 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : The synthesis of derivatives of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves condensation reactions that yield various compounds with potential antibacterial activities. For instance, Lahmidi et al. (2019) synthesized a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, showcasing its antibacterial efficacy against common microbial strains such as Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).
Crystal Structure and DFT Studies : The crystal structure of such compounds, along with their spectroscopic characteristics, has been elucidated through techniques like X-ray diffraction and NMR, complemented by DFT calculations to understand their molecular geometry and electronic properties. This comprehensive analysis aids in determining the potential applications of these compounds in various scientific research fields (Lahmidi et al., 2019).
Chemical Reactivity and Applications
Catalyst-Free Synthesis : Innovative approaches have been developed for the synthesis of triazolo[1,5-a]pyrimidine derivatives under catalyst- and solvent-free conditions, emphasizing environmentally friendly methodologies. Karami et al. (2015) introduced a green synthesis protocol for 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, leveraging the principles of green chemistry (Karami et al., 2015).
Antibacterial and Antimicrobial Properties : The synthesized compounds have demonstrated significant antibacterial and antimicrobial activities, making them potential candidates for drug development. The structural diversity of these compounds allows for a wide range of biological activities, offering avenues for new therapeutic agents (Lahmidi et al., 2019).
properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-5-2-3-10-6(9-5)7-4-8-10/h4-5H,2-3H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTQPMVMXNNDLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=NC=N2)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.